molecular formula C13H10BrNO4S B162629 4-(4-Bromobenzenesulfonamido)benzoic acid CAS No. 126145-99-1

4-(4-Bromobenzenesulfonamido)benzoic acid

Cat. No.: B162629
CAS No.: 126145-99-1
M. Wt: 356.19 g/mol
InChI Key: LKXOWYHVOFFRHD-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonamido)benzoic acid is an organic compound belonging to the sulfonamide class. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a benzoic acid moiety. This compound is known for its white crystalline powder form and its solubility in water and organic solvents.

Scientific Research Applications

4-(4-Bromobenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors in the body.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound belongs to the sulfonamide class of organic compounds , which are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.

Mode of Action

As a sulfonamide derivative, it may interact with its targets by forming hydrogen bonds, which can disrupt the normal function of the target proteins. The compound’s two aromatic rings are inclined at an angle of 34.30° to one another, and the carboxyl substituent lies in the plane of the benzene ring to which it is bound . These structural features may influence its interaction with target proteins.

Preparation Methods

The synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(4-Bromobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(4-Bromobenzenesulfonamido)benzoic acid can be compared with other sulfonamide derivatives, such as:

    4-(4-Chlorobenzenesulfonamido)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylbenzenesulfonamido)benzoic acid: Contains a methyl group instead of a halogen atom.

    4-(4-Nitrobenzenesulfonamido)benzoic acid: Features a nitro group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXOWYHVOFFRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359881
Record name 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126145-99-1
Record name 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-(4-Bromobenzenesulfonamido)benzoic acid and how does it influence its crystal packing?

A1: this compound is a sulfonamide derivative composed of two aromatic rings (benzene rings) connected by a sulfonamide group (-SO2NH-) []. One benzene ring carries a bromine atom (Br) at the para position, while the other has a carboxylic acid group (-COOH) also at the para position.

Q2: What are the potential applications of this compound and its derivatives?

A2: While the provided research focuses on the synthesis and structural characterization of this compound [], its derivatives, particularly hydrazides, have been explored for their antibacterial properties []. Further research is needed to fully understand the structure-activity relationships and to optimize these compounds for potential therapeutic applications.

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